N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide
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Overview
Description
N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a dibenzyl group, and a sulfonyl group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common approach is to start with a piperidine derivative, which is then reacted with benzyl halides to introduce the dibenzyl groups The sulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonyl chloride, such as 5-chlorothiophene-2-sulfonyl chloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or sulfonyl groups, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes or its ability to interact with specific proteins or enzymes.
Medicine: Research may focus on the compound’s potential therapeutic applications, such as its use as a drug candidate for treating specific diseases or conditions.
Industry: The compound could be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-1-((5-bromothiophen-2-yl)sulfonyl)piperidine-3-carboxamide
- N,N-dibenzyl-1-((5-methylthiophen-2-yl)sulfonyl)piperidine-3-carboxamide
- N,N-dibenzyl-1-((5-fluorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide
Uniqueness
N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the thiophene ring. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N,N-dibenzyl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S2/c25-22-13-14-23(31-22)32(29,30)27-15-7-12-21(18-27)24(28)26(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQRUATJMTSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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